molecular formula C21H21FN4O2 B3010947 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396799-60-2

1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B3010947
CAS No.: 1396799-60-2
M. Wt: 380.423
InChI Key: KZHDHZSKMBMCFT-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as ureas, which contain a functional group with the structure R1-N(R2)-C(=O)-N(R3)-R4, where R1 to R4 can be H or any organic group .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form a urea (R-NH-CO-NH-R’) . The specific synthesis process for this compound would depend on the availability of the starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its functional groups. Ureas, for example, can undergo hydrolysis to form amines and carbon dioxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure and the nature of its functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antifungal and Antimicrobial Activity

Compounds structurally similar to 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea have demonstrated potential antifungal and antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have shown fungitoxic action against organisms like A. niger and F. oxyporum, indicating their potential as antifungal agents (Mishra, Singh, & Wahab, 2000). Similarly, derivatives bearing the 1,2,4-oxadiazole ring have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).

Potential in Cancer Research

Certain urea derivatives, which include the 1,2,4-oxadiazole moiety, have been identified as novel apoptosis inducers and potential anticancer agents. They have demonstrated activity against several cancer cell lines, suggesting their application in cancer research (Zhang et al., 2005).

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,3,4-oxadiazole have found applications in the development of efficient organic light-emitting diodes (OLEDs). These compounds have been used as ligands in iridium complexes, contributing to high performance and low efficiency roll-off in OLED devices (Jin et al., 2014).

Insect Growth Regulation

Urea derivatives with a structure related to this compound have shown potential as insect growth regulators. Studies on the crystal structure of such compounds have revealed their potential in controlling insect growth (Zhong et al., 1999).

Antioxidant Activity

Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antioxidant activity, indicating potential application in combating oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).

Plant Biology

Urea derivatives, including those related to 1,2,4-oxadiazoles, have shown cytokinin-like activity, influencing plant cell division and differentiation. This indicates potential applications in plant biology and agriculture (Ricci & Bertoletti, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is not something that can be predicted from the chemical structure alone .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its physical and chemical properties, as well as its potential biological effects. Material safety data sheets (MSDS) are typically used to communicate this information .

Future Directions

The future directions for research on a compound like this would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to determine its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-16-11-5-6-12-17(16)23-20(27)25-21(13-7-2-8-14-21)19-24-18(26-28-19)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHDHZSKMBMCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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